

Spectroscopic Profile of 2,4-Dinitroaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dinitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dinitroaniline**, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **2,4-Dinitroaniline**, along with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Dinitroaniline**.

Table 1: ¹H NMR Spectroscopic Data of **2,4-Dinitroaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.77	d	2.7	1H	H-3
8.39	dd	9.4, 2.7	1H	H-5
7.20	d	9.4	1H	H-6
6.85	br s	-	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of **2,4-Dinitroaniline**

Chemical Shift (δ) ppm	Assignment
151.2	C-1
139.0	C-4
131.5	C-2
129.8	C-5
123.5	C-3
115.1	C-6

Solvent: DMSO-d₆ (Predicted and supported by data from similar compounds)

Table 3: IR Spectroscopic Data of **2,4-Dinitroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3370	Strong	N-H stretching (asymmetric and symmetric)
1625	Strong	N-H bending
1580	Strong	C=C aromatic stretching
1520, 1340	Strong	NO ₂ stretching (asymmetric and symmetric)
830	Strong	C-H out-of-plane bending

Sample Preparation: KBr Pellet

Table 4: UV-Vis Spectroscopic Data of **2,4-Dinitroaniline**

λ_{max} (nm)	Solvent
346	Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-Dinitroaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Reference: The residual solvent peak of DMSO- d_6 at 2.50 ppm is used for calibration.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of DMSO- d_6 at 39.52 ppm is used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2,4-Dinitroaniline** with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[\[2\]](#)
[\[3\]](#)
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **2,4-Dinitroaniline** in a suitable UV-grade solvent, such as methanol. A typical concentration would be around 1 mg/mL.
- From the stock solution, prepare a dilute solution (e.g., 5×10^{-5} M) to ensure that the absorbance reading is within the linear range of the instrument (typically 0.1-1.0).^[4]

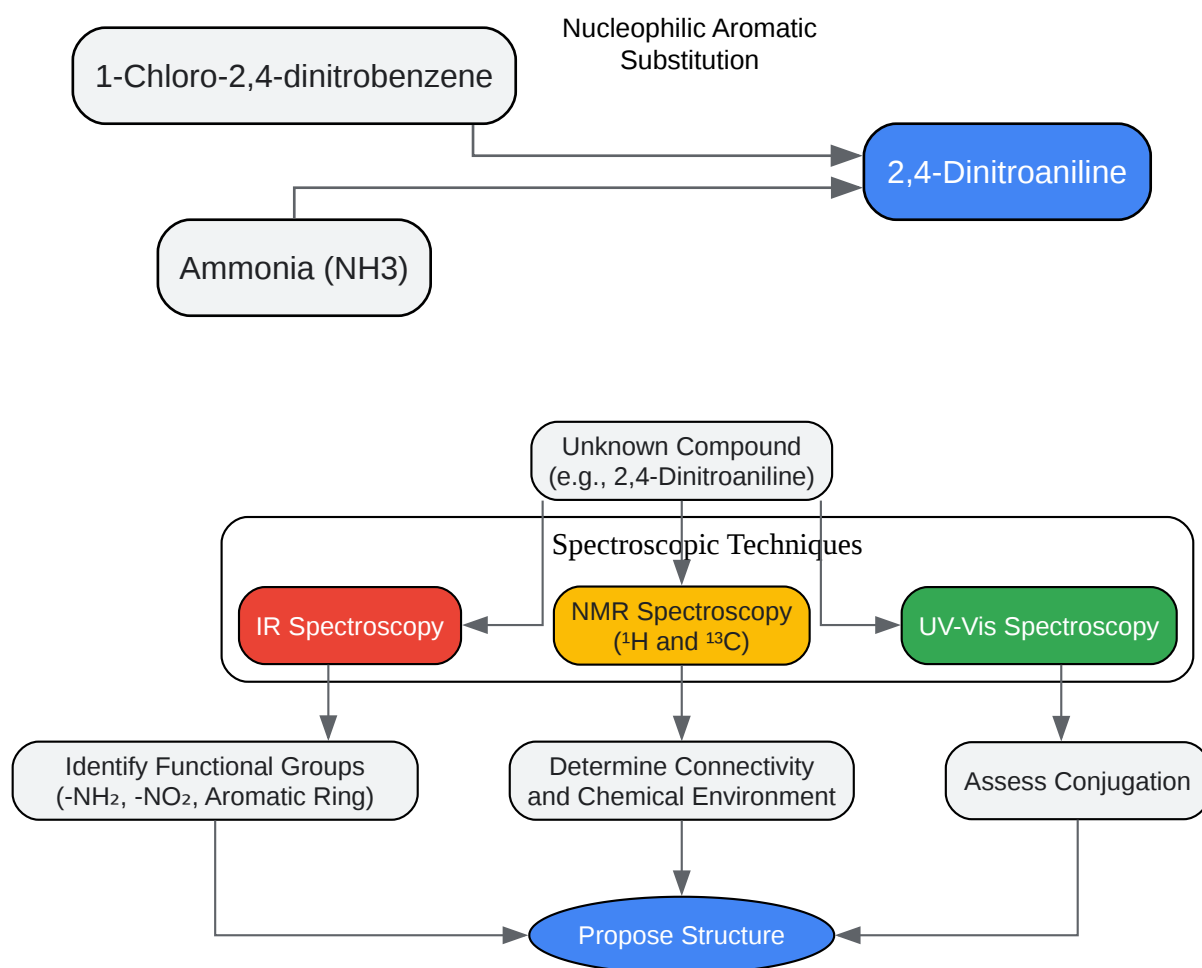
Data Acquisition:

- Wavelength Range: 200-600 nm.
- Blank: Use the pure solvent (e.g., methanol) as a blank to zero the instrument.
- Scan Speed: Medium.
- Cuvette: Use a 1 cm path length quartz cuvette.
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualizations

Synthesis of 2,4-Dinitroaniline

A common laboratory synthesis of **2,4-Dinitroaniline** involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with ammonia.^[5]



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